H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH
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Overview
Description
The compound H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH is a peptide consisting of the amino acids tryptophan, threonine, glycine, valine, alanine, glutamine, and aspartic acid. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and threonine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid side chains can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH: has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic uses, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular responses, including changes in gene expression, enzyme activity, or cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A peptide with a similar structure used in the treatment of type 2 diabetes.
Tirzepatide: Another peptide with therapeutic applications.
Uniqueness
H-Trp-Thr-Gly-Val-Ala-Gln-Asp-OH:
Properties
CAS No. |
649538-33-0 |
---|---|
Molecular Formula |
C34H49N9O12 |
Molecular Weight |
775.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C34H49N9O12/c1-15(2)27(33(53)39-16(3)29(49)40-22(9-10-24(36)45)31(51)41-23(34(54)55)12-26(47)48)42-25(46)14-38-32(52)28(17(4)44)43-30(50)20(35)11-18-13-37-21-8-6-5-7-19(18)21/h5-8,13,15-17,20,22-23,27-28,37,44H,9-12,14,35H2,1-4H3,(H2,36,45)(H,38,52)(H,39,53)(H,40,49)(H,41,51)(H,42,46)(H,43,50)(H,47,48)(H,54,55)/t16-,17+,20-,22-,23-,27-,28-/m0/s1 |
InChI Key |
UGOPWNSLAUSRTM-RBKGHGSFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
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